molecular formula C6H13NO2 B13215957 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol

Cat. No.: B13215957
M. Wt: 131.17 g/mol
InChI Key: DGVZHQWAYUDJNR-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are of paramount importance in the world of chemistry, with a pervasive presence in biologically active molecules and functional materials. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A significant percentage of FDA-approved drugs, for instance, feature a nitrogen-containing heterocyclic core, underscoring their therapeutic relevance. msesupplies.comijnrd.org This prevalence stems from the unique properties imparted by the nitrogen atom, including basicity, hydrogen bonding capability, and the ability to participate in a variety of chemical transformations. These characteristics allow nitrogen heterocycles to serve as versatile scaffolds in the design of new pharmaceuticals, agrochemicals, and catalysts. openmedicinalchemistryjournal.com

Overview of Hydroxylated and Methylated Pyrrolidine (B122466) Derivatives in Academic Pursuits

Among the vast family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, is a particularly privileged scaffold in medicinal chemistry and organic synthesis. nih.govnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. nih.gov The introduction of substituents, such as hydroxyl (-OH) and methyl (-CH₃) groups, onto the pyrrolidine framework dramatically expands its functional diversity and potential applications.

Hydroxylated pyrrolidines, for example, are often explored for their potential as enzyme inhibitors, with the hydroxyl groups mimicking the carbohydrate portion of natural substrates. frontiersin.org These hydroxyl groups can also serve as crucial points of interaction with biological targets through hydrogen bonding. unirioja.es Methylated pyrrolidines, on the other hand, are synthesized to probe steric interactions within binding sites and to enhance metabolic stability. The strategic placement of methyl groups can influence the conformation of the pyrrolidine ring and, consequently, its biological activity. researchgate.net

Research Rationale and Focus for 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol Investigations

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established importance of its constituent functional groups on the pyrrolidine scaffold. The presence of a hydroxyl group at the 3-position and a hydroxymethyl and a methyl group at the 5-position suggests a molecule designed to explore specific structure-activity relationships.

The combination of both hydroxyl and methyl substituents on the same pyrrolidine ring offers a unique opportunity to fine-tune properties such as solubility, lipophilicity, and target binding affinity. The primary alcohol of the hydroxymethyl group provides a potential site for further functionalization, allowing for the synthesis of a library of related compounds for screening. The tertiary alcohol at the 3-position and the quaternary center at the 5-position introduce stereochemical complexity, which is often a key determinant of biological activity. nih.gov

Research into this compound would likely focus on its potential as a building block in the synthesis of more complex molecules, its utility as a chiral ligand in asymmetric catalysis, or its own intrinsic biological activity, potentially as an inhibitor of enzymes such as glycosidases or as a modulator of receptor function. The specific arrangement of functional groups in this molecule provides a rich platform for fundamental chemical research and the exploration of new therapeutic agents.

Chemical Properties of Pyrrolidine Derivatives

The following table outlines some of the general chemical properties of the pyrrolidine framework and the influence of hydroxyl and methyl substituents.

PropertyPyrrolidineHydroxylated PyrrolidinesMethylated PyrrolidinesThis compound (Predicted)
Molecular Formula C₄H₉NVariable (e.g., C₄H₉NO)Variable (e.g., C₅H₁₁N)C₆H₁₃NO₂
Molecular Weight 71.12 g/mol Increases with hydroxylationIncreases with methylation131.17 g/mol
Boiling Point 87-88 °CGenerally higher than parent pyrrolidineCan be similar to or slightly higher than parent pyrrolidineExpected to be significantly higher due to hydrogen bonding
Solubility in Water MiscibleGenerally highVariable, may decrease with increased alkyl chain lengthExpected to be high
Key Features Basic, nucleophilicIncreased polarity, hydrogen bond donors/acceptorsIncreased lipophilicity, steric bulkCombines features of both hydroxylated and methylated derivatives, chiral centers

Synthetic Approaches to Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available to control the stereochemistry and substitution pattern of the final product.

Synthetic MethodDescriptionKey Features
Cycloaddition Reactions [3+2] Cycloaddition reactions of azomethine ylides with alkenes are a powerful tool for constructing the pyrrolidine ring.High stereocontrol, convergent.
Ring-Closing Metathesis (RCM) RCM of diene-containing amines provides a versatile route to pyrrolidines.Tolerant of various functional groups.
Intramolecular Cyclization Nucleophilic substitution reactions of γ-amino halides or alcohols can lead to the formation of the pyrrolidine ring.Can be highly efficient for specific substrates.
From Chiral Pool Precursors Amino acids like proline and hydroxyproline (B1673980) are excellent starting materials for the enantioselective synthesis of substituted pyrrolidines.Access to optically pure products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-6(4-8)2-5(9)3-7-6/h5,7-9H,2-4H2,1H3

InChI Key

DGVZHQWAYUDJNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)O)CO

Origin of Product

United States

Reaction Mechanisms and Kinetic Analysis Pertaining to 5 Hydroxymethyl 5 Methylpyrrolidin 3 Ol Synthesis

Mechanistic Pathways of Key Pyrrolidine (B122466) Ring Formation Reactions

The construction of the pyrrolidine ring in 5-(hydroxymethyl)-5-methylpyrrolidin-3-ol involves the formation of a five-membered nitrogen-containing heterocycle with specific stereocenters. Several synthetic strategies can be envisaged for this purpose, each with distinct mechanistic pathways.

One common and effective method for pyrrolidine synthesis is the intramolecular cyclization of a linear precursor. For a molecule like this compound, a suitable acyclic starting material would possess a nitrogen atom and a reactive electrophilic or nucleophilic site at an appropriate distance to facilitate a 5-exo-trig or 5-exo-tet cyclization. A potential pathway could involve the intramolecular amination of an epoxide or a related electrophile.

Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This method is highly convergent and allows for the rapid construction of the pyrrolidine core with good control over stereochemistry. In the context of this compound, a suitably substituted azomethine ylide could react with an alkene bearing the necessary functional groups to generate the desired product. The regioselectivity and stereoselectivity of this reaction are often controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the catalyst employed.

Furthermore, the borrowing hydrogen methodology represents a green and efficient route to functionalized pyrrolidines. This strategy involves the iridium-catalyzed reaction of a primary amine with a triol, such as 1,2,4-butanetriol, to form 3-pyrrolidinols researchgate.net. This atom-economical process proceeds through a series of catalytic dehydrogenation, condensation, and hydrogenation steps researchgate.net. Adapting this method to synthesize this compound would require a custom-designed polyol precursor.

Finally, photochemical methods , such as the photo-promoted ring contraction of pyridines, offer a novel entry to pyrrolidine derivatives. This reaction proceeds through the formation of a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized nih.gov. While not a direct route, this approach highlights the diverse mechanistic possibilities for accessing the pyrrolidine core.

Kinetic Studies of Critical Transformations in the Synthesis of this compound

Detailed kinetic studies on the synthesis of this compound have not been reported. However, kinetic analysis of analogous pyrrolidine syntheses provides valuable insights into the factors governing the reaction rates and efficiencies of the key transformations.

For intramolecular cyclization reactions, the rate is highly dependent on the nature of the leaving group, the nucleophilicity of the amine, and the conformational flexibility of the acyclic precursor. Pre-organizing the substrate to favor a conformation amenable to cyclization can significantly enhance the reaction rate. The formation of the transition state for the ring-closing step is often the rate-determining step.

In copper-catalyzed intramolecular C-H amination reactions for pyrrolidine synthesis, kinetic studies have shown that the reaction rates can be influenced by the nature of the catalyst and the halide group on the nitrogen precursor nih.govacs.org. For instance, fluoride-containing substrates have been shown to be preferred over N-Cl ones due to more favorable reaction pathways nih.gov.

For [3+2] cycloaddition reactions, the kinetics are influenced by the concentration of the reactants, the catalyst loading, and the temperature. The rate-determining step is typically the cycloaddition itself. The electronic properties of the azomethine ylide and the alkene play a crucial role, with electron-donating groups on the ylide and electron-withdrawing groups on the alkene generally accelerating the reaction.

The following table summarizes hypothetical kinetic parameters for key pyrrolidine formation reactions, based on general principles and data from related systems.

Reaction TypeKey Kinetic ParametersFactors Influencing Rate
Intramolecular CyclizationRate constant (k), Activation energy (Ea)Leaving group ability, Substrate conformation, Nucleophilicity of the amine
[3+2] CycloadditionReaction order, Rate constant (k)Reactant concentrations, Catalyst efficiency, Electronic nature of reactants
Borrowing HydrogenTurnover frequency (TOF)Catalyst loading, Temperature, Hydrogen pressure (in some cases)

Role of Catalysis and Reaction Conditions in Directing Mechanism and Stereoselectivity

Catalysis is paramount in modern organic synthesis for controlling the reaction mechanism and achieving high stereoselectivity in the preparation of complex molecules like this compound. The choice of catalyst and reaction conditions can dictate which mechanistic pathway is favored and determine the absolute and relative stereochemistry of the final product.

Transition metal catalysis is widely employed in pyrrolidine synthesis. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can lead to 3-aryl pyrrolidines, with the N-alkyl group directing the reaction towards hydroarylation rather than the more common Heck-type olefination nih.gov. Copper complexes are effective catalysts for intramolecular C-H amination to form pyrrolidines nih.govacs.org. The ligand environment around the metal center is crucial in tuning the catalyst's activity and selectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines whiterose.ac.uk. Similarly, proline and its derivatives are effective organocatalysts for various reactions leading to chiral pyrrolidines.

The stereoselectivity of the synthesis of this compound would be critically dependent on the chosen synthetic route and catalyst. For example, in a [3+2] cycloaddition, a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. The diastereoselectivity is often controlled by steric and electronic interactions in the transition state.

The following table illustrates the influence of different catalysts on the stereochemical outcome in the synthesis of substituted pyrrolidines.

Catalyst TypeReactionRole in Stereoselectivity
Chiral Phosphoric AcidIntramolecular aza-MichaelEnantioselective protonation of the enolate intermediate
Palladium ComplexesHydroarylationLigand-controlled regioselectivity and, in some cases, enantioselectivity
Copper ComplexesIntramolecular C-H AminationLigand-accelerated catalysis and control of enantioselectivity
Silver Carbonate[3+2] CycloadditionDiastereoselective formation of densely substituted pyrrolidines

Advanced Derivatization and Functionalization Strategies of 5 Hydroxymethyl 5 Methylpyrrolidin 3 Ol

Selective Modification of Hydroxyl Groups (e.g., Etherification, Esterification, Oxidation)

The presence of two distinct hydroxyl groups in 5-(hydroxymethyl)-5-methylpyrrolidin-3-ol—a primary hydroxyl at the C5-methyl substituent and a secondary hydroxyl at the C3 position of the pyrrolidine (B122466) ring—presents both an opportunity and a challenge for selective modification. The differential reactivity of these two groups can be exploited to achieve regioselective derivatization.

Etherification: Selective etherification of the primary hydroxyl group can typically be achieved under Williamson ether synthesis conditions, employing a suitable base and an alkyl halide. The primary alcohol is inherently more accessible and less sterically hindered than the secondary alcohol, favoring its preferential reaction. For instance, reaction with a mild base like sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would likely yield the corresponding primary ether. Achieving selective etherification of the secondary hydroxyl group would necessitate protection of the more reactive primary hydroxyl group, for example, as a silyl (B83357) ether, followed by etherification of the secondary alcohol and subsequent deprotection.

Esterification: Similar to etherification, the selective esterification of the primary hydroxyl group is generally more facile. Standard esterification conditions, such as the use of an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, would be expected to predominantly yield the primary ester. Enzymatic catalysis, which can offer high regioselectivity, also presents a viable strategy for selective acylation. To achieve esterification at the secondary hydroxyl group, a protection-deprotection sequence would again be a logical approach.

Oxidation: The oxidation of the hydroxyl groups can lead to a variety of functional groups, including aldehydes, ketones, and carboxylic acids. Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Further oxidation to a carboxylic acid would require stronger oxidizing conditions. Oxidation of the secondary alcohol to a ketone can be achieved with reagents like the Swern or Dess-Martin periodinane reagents. The diol functionality also opens up the possibility of oxidative cleavage to generate dicarbonyl compounds. Moreover, intramolecular oxidation of the diol could potentially lead to the formation of lactones, which are valuable synthetic intermediates. Biocatalytic approaches using enzymes such as alcohol dehydrogenases have shown promise in the stereoselective oxidation of diols to lactones. researchgate.netnih.gov

ModificationTarget GroupPotential ReagentsExpected Product
EtherificationPrimary -OHNaH, Alkyl HalidePrimary Ether
EsterificationPrimary -OHAcyl Chloride, PyridinePrimary Ester
OxidationPrimary -OHPCCAldehyde
OxidationSecondary -OHDess-Martin PeriodinaneKetone
OxidationDiolAlcohol DehydrogenaseLactone

Functionalization at the Pyrrolidine Nitrogen Atom (e.g., Alkylation, Acylation, Amidation)

The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's properties.

Alkylation: N-alkylation can be readily achieved through nucleophilic substitution with alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another versatile method for introducing alkyl groups.

Acylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides to form amides. This reaction is generally high-yielding and provides a stable linkage. The resulting amide functionality can serve as a key structural element or as a precursor for further transformations.

Amidation: While the term amidation is often used interchangeably with acylation in this context, it can also refer to the formation of sulfonamides by reacting the amine with a sulfonyl chloride, such as tosyl chloride, in the presence of a base. This modification can be useful for introducing protecting groups or for modulating the electronic properties of the nitrogen atom.

FunctionalizationReagentsProduct
N-AlkylationAlkyl Halide, BaseTertiary Amine
N-AcylationAcyl Chloride, BaseAmide
N-SulfonylationSulfonyl Chloride, BaseSulfonamide

Introduction of Additional Substituents via C-C Bond Formation (e.g., Cross-Coupling Reactions, C-H Functionalization)

The introduction of new carbon-carbon bonds onto the pyrrolidine ring significantly expands the structural diversity of accessible derivatives.

Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for C-C bond formation. To utilize these methods, the pyrrolidine ring must first be functionalized with a suitable handle, such as a halide or a boronic ester. For instance, conversion of one of the hydroxyl groups to a triflate or halide would enable participation in Suzuki, Stille, or Sonogashira cross-coupling reactions. Alternatively, the synthesis of an α-borylated pyrrolidine derivative would allow for subsequent Suzuki-Miyaura cross-coupling to introduce aryl or vinyl substituents. whiterose.ac.uk

C-H Functionalization: Direct C-H functionalization represents a more atom-economical approach to forming new C-C bonds. Recent advances have enabled the regio- and diastereoselective functionalization of C-H bonds adjacent to the nitrogen atom in pyrrolidines. acs.orgnih.gov For example, redox-triggered α-C-H functionalization can be employed to introduce substituents at the C2 or C5 positions. acs.orgnih.gov This strategy often involves the in-situ generation of an iminium ion intermediate, which is then trapped by a nucleophile. Such methods provide a powerful means to access unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgnih.gov

StrategyApproachPotential Outcome
Cross-CouplingConversion of -OH to -OTf, then Suzuki couplingIntroduction of an aryl group
C-H FunctionalizationRedox-triggered α-C-H activationIntroduction of a substituent at C2 or C5

Analytical Methodologies for Structural Characterization of 5 Hydroxymethyl 5 Methylpyrrolidin 3 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, the protons of the hydroxymethyl group (CH₂OH) and the proton on the carbon bearing the secondary alcohol (CHOH) would likely appear in the downfield region due to the deshielding effect of the adjacent oxygen atoms. The methyl group protons would resonate in the upfield region. The pyrrolidine (B122466) ring protons would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The carbons bonded to oxygen (in the hydroxymethyl and hydroxyl groups) would appear at lower field strengths compared to the other aliphatic carbons of the pyrrolidine ring and the methyl group.

2D NMR Techniques: To resolve ambiguities in signal assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

COSY would reveal proton-proton coupling relationships within the pyrrolidine ring and the hydroxymethyl group.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, helping to establish the connectivity of the entire molecule, including the positions of the methyl and hydroxymethyl groups on the C5 carbon.

A representative, though hypothetical, table of expected NMR data is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃~1.2~25
CH₂ (ring)1.5 - 2.235 - 45
CH (ring)2.8 - 3.550 - 60
CHOH~4.0~70
CH₂OH~3.6~65
C-CH₃-~60

Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (LC-MS))

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₆H₁₃NO₂. The calculated monoisotopic mass for this formula is 131.0946 g/mol .

Coupled Techniques (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures during the synthesis of the target compound and its intermediates, as well as for assessing the purity of the final product. The mass spectrometer can provide molecular weight information for each component separated by the HPLC column. Fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule and any impurities present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H stretch (alcohols)3200-3600 (broad)
N-H stretch (secondary amine)3300-3500 (moderate)
C-H stretch (aliphatic)2850-3000
C-O stretch (alcohols)1000-1260
C-N stretch (amine)1020-1250

The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl groups, while the N-H stretch of the pyrrolidine ring would also appear in a similar region, potentially overlapping. The aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Chromatographic Separation and Purity Assessment (High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC))

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), would likely be suitable. Detection could be achieved using a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore.

Gas Chromatography (GC): Gas chromatography could also be used for purity assessment, particularly for analyzing more volatile intermediates or if the target compound is derivatized to increase its volatility and thermal stability. A polar capillary column would be appropriate, and detection could be performed using a flame ionization detector (FID).

For both HPLC and GC, the purity of the compound is typically determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₆H₁₃NO₂), the theoretical elemental composition is:

Element Theoretical Percentage
Carbon (C)54.94%
Hydrogen (H)9.99%
Nitrogen (N)10.68%
Oxygen (O)24.39%

Close agreement between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.

Role of 5 Hydroxymethyl 5 Methylpyrrolidin 3 Ol As a Versatile Synthetic Intermediate in Academic Research

Precursor to Structurally Complex Nitrogen-Containing Heterocyclic Frameworks

The di-functional nature of the hydroxyl groups and the secondary amine in 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol make it a promising starting material for the synthesis of more complex heterocyclic systems. The strategic manipulation of these functional groups could lead to the formation of fused or spirocyclic pyrrolidine (B122466) derivatives, which are of significant interest in drug discovery.

For instance, selective protection of the primary and secondary hydroxyl groups, followed by N-alkylation and subsequent intramolecular cyclization reactions, could pave the way for novel bicyclic and tricyclic nitrogen-containing frameworks. The methyl group at the 5-position provides a point of steric influence that could be exploited to control stereoselectivity in subsequent transformations.

Table 1: Potential Complex Heterocyclic Frameworks from this compound

Framework TypeSynthetic StrategyPotential Application
Fused PyrrolizidinesIntramolecular cyclization via N-alkylation with a bifunctional electrophile.Alkaloid synthesis, enzyme inhibitors.
Spiro-pyrrolidinesSequential functionalization of the hydroxyl groups and subsequent ring-closing reactions.Scaffolds for medicinal chemistry, natural product analogues.
Bridged Bicyclic AminesTransannular reactions following macrocyclization.Probes for studying biological systems.

Building Block in the Construction of Diversified Chemical Libraries for Screening and Exploration

In the realm of diversity-oriented synthesis (DOS), building blocks that offer multiple points of diversification are highly sought after. This compound possesses three distinct functional handles—the secondary amine, the primary hydroxyl, and the secondary hydroxyl—that can be orthogonally functionalized. This allows for the generation of a wide array of analogues from a common core structure.

A hypothetical chemical library based on this scaffold could be constructed by systematically varying the substituents at these three positions. For example, the secondary amine could be acylated, alkylated, or sulfonated, while the two hydroxyl groups could be esterified, etherified, or converted to other functional groups. This approach would rapidly generate a collection of structurally diverse molecules for high-throughput screening to identify new biologically active compounds.

Table 2: Diversification Points of this compound for Chemical Libraries

Diversification PointPotential ReactionsResulting Functionality
Secondary Amine (N-H)Acylation, Alkylation, Sulfonylation, Reductive AminationAmides, Tertiary Amines, Sulfonamides
Primary Hydroxyl (-CH₂OH)Esterification, Etherification, Oxidation, HalogenationEsters, Ethers, Aldehydes, Halides
Secondary Hydroxyl (-OH)Esterification, Etherification, OxidationEsters, Ethers, Ketones

Contribution to Methodological Development in Advanced Pyrrolidine Chemistry

The unique stereochemical and functional group arrangement of this compound makes it a potentially valuable substrate for the development of new synthetic methodologies. Its chiral nature could be exploited in asymmetric synthesis, either as a chiral auxiliary or as a chiral ligand for metal-catalyzed reactions.

For example, the diol functionality could be used to form chiral acetals or ketals, which could then direct stereoselective reactions on other parts of the molecule or on external substrates. Furthermore, the development of novel cyclization or rearrangement reactions involving this specific pyrrolidine derivative could lead to new routes for the synthesis of complex natural products and their analogues. However, it is important to reiterate that while the potential for these applications is high, specific examples in the peer-reviewed literature are scarce.

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